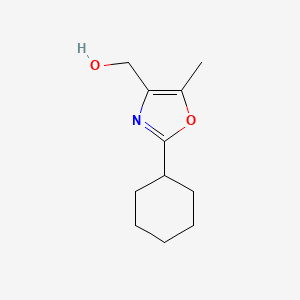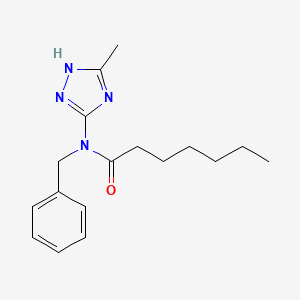![molecular formula C12H15NO3 B12898479 1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]- CAS No. 35287-54-8](/img/structure/B12898479.png)
1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system substituted with a dimethylaminoethyl group and an aldehyde functional group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde: Similar structure but with an amino group instead of a dimethylaminoethyl group.
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: Contains a nitro group instead of a dimethylaminoethyl group.
6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde: Features a hydroxy group in place of the dimethylaminoethyl group.
Uniqueness
6-(2-(Dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
35287-54-8 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
6-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-13(2)4-3-9-5-11-12(16-8-15-11)6-10(9)7-14/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
HKUPDWHLFKNFFQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC2=C(C=C1C=O)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
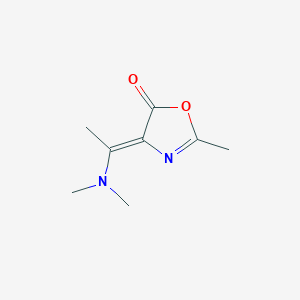
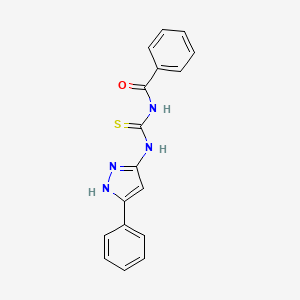


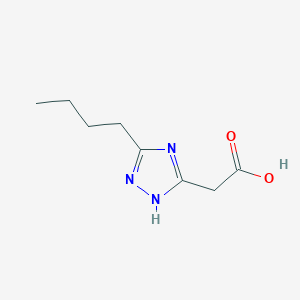
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
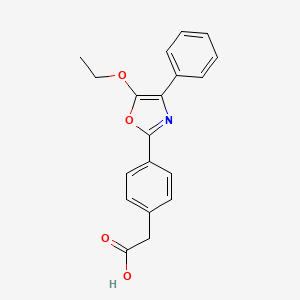
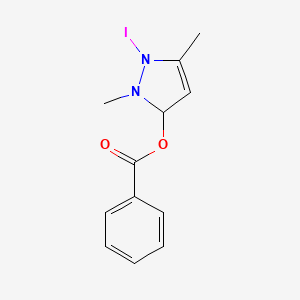
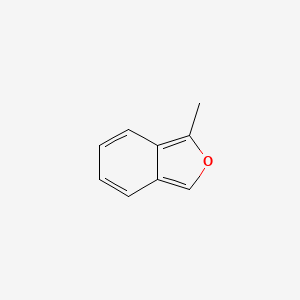
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
